molecular formula C15H20O3S B1327820 Ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate CAS No. 898753-74-7

Ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate

Cat. No. B1327820
M. Wt: 280.4 g/mol
InChI Key: DWRNVUCGRORFCU-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate (ETMOB) is a synthetic compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is a thiomethylphenylbutyrate derivative, which has been shown to have a wide range of biological and biochemical effects. The purpose of

Scientific Research Applications

Synthesis of Pyran Derivatives

Research by Obydennov, Röschenthaler, and Sosnovskikh (2013, 2014) highlights the synthesis of pyran derivatives using ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate. They demonstrated the formation of diethyl 4-oxo-4H-pyran-2,5-dicarboxylates and its derivatives, which yielded 4-oxo-4H-pyran-2,5-dicarboxylic and 4-oxo-1-phenyl-1,4-dihydropyridine-2,5-dicarboxylic acids and their derivatives in good yields. Another study outlines the synthesis of 6-arylcomanic acids and 5-aroylcomanic acids via acid-catalyzed deformylative rearrangement and a ring-opening/ring-closure sequence respectively (Obydennov, Röschenthaler, & Sosnovskikh, 2013)(Obydennov, Röschenthaler, & Sosnovskikh, 2014).

Synthesis of Pyridine and Pyrazolo Derivatives

Yang et al. (2013) demonstrated the regioselective synthesis of pyridine derivatives by reacting ethyl 4,4,4-trifluoro-3-oxo-butyrate with specific pyridine precursors. This synthesis route leads to the formation of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates and showcases the potential for creating complex heterocyclic compounds (Yang et al., 2013).

Application in Organophosphorus Compounds

The work by Pedersen and Lawesson (1974) on organophosphorus compounds illustrates the reactivity of derivatives of ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate. They explored the reactions of unsubstituted and substituted 3-oxo esters with specific organophosphorus compounds, leading to the formation of 3H-1,2-dithiole-3-thiones in nearly quantitative yields, highlighting the compound's versatility in synthesizing organophosphorus compounds (Pedersen & Lawesson, 1974).

Synthesis of Furan-Fused Heterocycles

Inomata, Aoyama, and Kotake (1978) reported the use of ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate derivatives in the synthesis of furan-fused heterocycles. They demonstrated that specific starting materials derived from ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate are useful for preparing 3-substituted furans, including dendrolasin (Inomata, Aoyama, & Kotake, 1978).

properties

IUPAC Name

ethyl 2,2-dimethyl-4-(4-methylsulfanylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3S/c1-5-18-14(17)15(2,3)10-13(16)11-6-8-12(19-4)9-7-11/h6-9H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRNVUCGRORFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(=O)C1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645646
Record name Ethyl 2,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate

CAS RN

898753-74-7
Record name Ethyl α,α-dimethyl-4-(methylthio)-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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